molecular formula C10H22O3Si B2651612 (R)-Methyl 2-((tert-butyldimethylsilyl)oxy)propanoate CAS No. 171230-81-2

(R)-Methyl 2-((tert-butyldimethylsilyl)oxy)propanoate

Cat. No.: B2651612
CAS No.: 171230-81-2
M. Wt: 218.368
InChI Key: PNJFLQWCBDRGFD-MRVPVSSYSA-N
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Description

®-Methyl 2-((tert-butyldimethylsilyl)oxy)propanoate is an organic compound with the molecular formula C10H22O3Si. It is a silyl ether derivative of propanoic acid, commonly used in organic synthesis as a protecting group for alcohols. The compound is known for its stability and ease of removal under mild conditions, making it a valuable reagent in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-((tert-butyldimethylsilyl)oxy)propanoate typically involves the reaction of ®-2-hydroxypropanoic acid methyl ester with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dichloromethane at room temperature. The resulting product is then purified by column chromatography .

Industrial Production Methods

In an industrial setting, the production of ®-Methyl 2-((tert-butyldimethylsilyl)oxy)propanoate follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

®-Methyl 2-((tert-butyldimethylsilyl)oxy)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Scientific Research Applications

®-Methyl 2-((tert-butyldimethylsilyl)oxy)propanoate has several applications in scientific research:

    Chemistry: Used as a protecting group for alcohols in organic synthesis, facilitating the formation of complex molecules.

    Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and natural products.

    Medicine: Utilized in the development of drug candidates and the study of metabolic pathways.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-Methyl 2-((tert-butyldimethylsilyl)oxy)propanoate involves the protection of hydroxyl groups in organic molecules. The tert-butyldimethylsilyl group forms a stable silyl ether linkage with the hydroxyl group, preventing unwanted reactions during subsequent synthetic steps. The protecting group can be removed under mild acidic or basic conditions, regenerating the free hydroxyl group .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2R)-2-((tert-butyldimethylsilyl)oxy)propanoate
  • Methyl ®-2-((tert-butyldimethylsilyloxy)propanoate
  • Methyl (2R)-2-((tert-butyldimethylsilyloxy)propanoate
  • Methyl ®-2-((tert-butyldimethylsilyl)oxy)propionate

Uniqueness

®-Methyl 2-((tert-butyldimethylsilyl)oxy)propanoate is unique due to its high stability and ease of removal under mild conditions. This makes it an ideal protecting group for alcohols in complex synthetic sequences, where other protecting groups might fail or require harsher conditions for removal .

Properties

IUPAC Name

methyl (2R)-2-[tert-butyl(dimethyl)silyl]oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O3Si/c1-8(9(11)12-5)13-14(6,7)10(2,3)4/h8H,1-7H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNJFLQWCBDRGFD-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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